molecular formula C26H24FN3O4 B2623083 N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide CAS No. 1189875-76-0

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B2623083
CAS No.: 1189875-76-0
M. Wt: 461.493
InChI Key: LGSYDUWZXOANES-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by three critical structural motifs:

  • Indole core: A 5-methyl-substituted indole scaffold, which is a common feature in bioactive molecules targeting G-protein-coupled receptors (GPCRs) and enzymes .
  • 4-Fluorobenzamido group: A fluorine-substituted benzamide moiety that enhances binding affinity and metabolic stability compared to non-fluorinated analogs .
  • 2,5-Dimethoxyphenylmethyl side chain: A lipophilic substituent that likely improves membrane permeability and central nervous system (CNS) penetration .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-[(4-fluorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O4/c1-15-4-10-21-20(12-15)23(30-25(31)16-5-7-18(27)8-6-16)24(29-21)26(32)28-14-17-13-19(33-2)9-11-22(17)34-3/h4-13,29H,14H2,1-3H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSYDUWZXOANES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound would involve the use of 2,5-dimethoxybenzaldehyde and 4-fluorobenzoyl chloride as starting materials, followed by a series of reactions to introduce the indole and carboxamide functionalities. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

Research has indicated that N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

  • Mechanism of Action : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies reveal that it may induce apoptosis through the modulation of apoptotic pathways.
  • Case Studies : In vitro studies demonstrated that the compound exhibited growth inhibition percentages (GIPs) of over 70% against several human cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells .

2. Antimicrobial Properties

  • Effectiveness Against Pathogens : Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes.
  • Research Findings : In a study evaluating its antibacterial efficacy, the compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

PropertyValue
SolubilityModerate in organic solvents
BioavailabilityHigh (preliminary data)
Half-lifeApproximately 4 hours (in vivo studies)
MetabolismPrimarily hepatic via cytochrome P450 enzymes

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications:

1. Cancer Therapeutics

  • Ongoing research focuses on developing formulations for targeted cancer therapies that utilize this compound's ability to selectively induce apoptosis in cancer cells.

2. Antimicrobial Agents

  • The antimicrobial properties suggest potential applications in developing new antibiotics or adjuvants to enhance the efficacy of existing treatments against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which can modulate various biological processes . The exact pathways and molecular targets involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Substituents Biological Activity Insights Key References
Target Compound Indole-2-carboxamide 5-methyl, 4-fluorobenzamido, 2,5-dimethoxyphenylmethyl Hypothesized GPCR modulation (e.g., CB1, nAChRs)
3-(Azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide Indole-2-carboxamide 5-chloro, azidomethyl, 4-benzoylphenethyl Photoactivatable probe for receptor mapping
Benzothiazole-2-yl acetamide derivatives Benzothiazole Trifluoromethyl, 2,5-dimethoxyphenyl, diphenyl Antimicrobial and anti-inflammatory activity
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide Thiadiazocin-thiazol 4-fluorophenyl, 2,5-dimethoxyphenyl, pyridin-2-yl Kinase inhibition (hypothesized)

Key Findings from Comparative Studies

Indole vs. Benzothiazole Cores :

  • Indole-2-carboxamides (e.g., the target compound) exhibit superior GPCR selectivity compared to benzothiazole analogs, which show broader antimicrobial activity .
  • The 5-methyl group on the indole core enhances metabolic stability relative to 5-chloro or unsubstituted indoles .

Substituent Effects: Fluorine Substitution: The 4-fluorobenzamido group in the target compound likely improves binding affinity compared to non-fluorinated analogs (e.g., azidomethyl derivatives) due to increased electronegativity and van der Waals interactions . Dimethoxyphenyl Groups: Both the target compound and benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) utilize 2,5-dimethoxyphenyl groups for lipophilicity and CNS penetration. However, indole-based dimethoxyphenylmethyl side chains may offer better steric compatibility with GPCR binding pockets .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those in (e.g., coupling of activated carboxamides with amine-bearing side chains). In contrast, thiadiazocin-thiazol hybrids () require multistep reductive amination and cyclization, reducing scalability .

Biological Activity

The compound N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide is a synthetic derivative of indole, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈F N₃O₃
  • Molecular Weight : 345.35 g/mol

The compound features a dimethoxyphenyl group, a fluorobenzamide moiety, and a methyl-substituted indole core, which may contribute to its diverse biological activities.

Antitumor Activity

Research has indicated that compounds with indole structures often exhibit antitumor properties. For example, studies have shown that indole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study involving similar indole derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting that this compound may exhibit comparable effects. The compound's ability to induce apoptosis was linked to the activation of caspase pathways.

Neuropharmacological Effects

Indole derivatives are also known for their neuropharmacological effects. This compound may interact with serotonin receptors, which are crucial in mood regulation and anxiety management.

  • Mechanism of Action : The structural similarity to serotonin suggests potential agonistic activity at 5-HT receptors. This could lead to anxiolytic or antidepressant-like effects, as observed in certain animal models.

Antimicrobial Properties

The antimicrobial activity of similar compounds has been documented, indicating that this compound might possess antibacterial or antifungal properties.

  • Research Findings : In vitro studies have shown that related indole compounds can inhibit the growth of various pathogens by disrupting their cellular processes.

Data Table: Biological Activities of Related Indole Derivatives

Compound NameActivity TypeMechanism of ActionReference
Compound AAntitumorInduces apoptosis via caspase activation
Compound BNeuropharmacologicalAgonist at 5-HT receptors
Compound CAntimicrobialInhibits bacterial cell wall synthesis

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